N-{1-[1-(4-methoxyphenyl)-1H-tetrazol-5-yl]cyclopentyl}-2-methylaniline
Description
N-{1-[1-(4-METHOXYPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]CYCLOPENTYL}-2-METHYLANILINE: is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a unique structure that includes a methoxyphenyl group, a tetrazole ring, and a cyclopentyl group attached to a methylaniline moiety. Its intricate structure allows it to participate in a variety of chemical reactions and makes it a valuable subject of study in chemistry, biology, medicine, and industry.
Properties
Molecular Formula |
C20H23N5O |
|---|---|
Molecular Weight |
349.4 g/mol |
IUPAC Name |
N-[1-[1-(4-methoxyphenyl)tetrazol-5-yl]cyclopentyl]-2-methylaniline |
InChI |
InChI=1S/C20H23N5O/c1-15-7-3-4-8-18(15)21-20(13-5-6-14-20)19-22-23-24-25(19)16-9-11-17(26-2)12-10-16/h3-4,7-12,21H,5-6,13-14H2,1-2H3 |
InChI Key |
JKSFXUXCBQBMJM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1NC2(CCCC2)C3=NN=NN3C4=CC=C(C=C4)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-{1-[1-(4-METHOXYPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]CYCLOPENTYL}-2-METHYLANILINE typically involves multiple steps, starting with the preparation of the tetrazole ring. One common method involves the cyclization of a hydrazine derivative with an appropriate nitrile. The methoxyphenyl group can be introduced through a nucleophilic substitution reaction. The final step often involves coupling the tetrazole derivative with the cyclopentyl and methylaniline moieties under specific conditions, such as the presence of a base or a catalyst .
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the laboratory synthesis methods. Large-scale production typically requires the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency and minimize by-products .
Chemical Reactions Analysis
Types of Reactions: N-{1-[1-(4-METHOXYPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]CYCLOPENTYL}-2-METHYLANILINE can undergo various types of chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The tetrazole ring can be reduced under specific conditions.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are often employed.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group yields a hydroxyl derivative, while reduction of the tetrazole ring can produce an amine derivative.
Scientific Research Applications
Chemistry: In chemistry, N-{1-[1-(4-METHOXYPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]CYCLOPENTYL}-2-METHYLANILINE is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways .
Biology: In biological research, this compound is studied for its potential interactions with various biomolecules. It can serve as a probe to investigate enzyme activities and protein-ligand interactions .
Medicine: In the medical field, N-{1-[1-(4-METHOXYPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]CYCLOPENTYL}-2-METHYLANILINE is being explored for its potential therapeutic applications. Its ability to interact with specific molecular targets makes it a candidate for drug development .
Industry: Industrially, this compound is used in the development of new materials and as an intermediate in the synthesis of various chemical products. Its stability and reactivity make it suitable for use in manufacturing processes .
Mechanism of Action
The mechanism of action of N-{1-[1-(4-METHOXYPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]CYCLOPENTYL}-2-METHYLANILINE involves its interaction with specific molecular targets. The methoxyphenyl group can participate in hydrogen bonding and hydrophobic interactions, while the tetrazole ring can coordinate with metal ions or form π-π interactions with aromatic residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
- N-[(1RS)-1-[(4-Methoxyphenyl)methyl]ethyl]ethanamine Hydrochloride
- 1-(4-Methoxyphenyl)-N-methylethanamine Hydrochloride
- 1-(2-Methoxyphenyl)-1,4-Dihydro-5H-tetrazole-5-thione
Uniqueness: N-{1-[1-(4-METHOXYPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]CYCLOPENTYL}-2-METHYLANILINE stands out due to its combination of a tetrazole ring and a cyclopentyl group, which is not commonly found in similar compounds. This unique structure allows it to participate in a wider range of chemical reactions and interact with a broader spectrum of molecular targets .
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